molecular formula C8H12N2S B177312 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine CAS No. 14292-44-5

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine

Cat. No.: B177312
CAS No.: 14292-44-5
M. Wt: 168.26 g/mol
InChI Key: RTUODTFOELDCNI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine is a heterocyclic compound with the molecular formula C8H12N2S. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

    4,5,6,7-Tetrahydro-1H-benzimidazole: Another heterocyclic compound with similar structural features.

    2-Amino-4,5,6,7-tetrahydro-1H-benzimidazole: Shares the tetrahydro structure and amine functionality.

Uniqueness: 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUODTFOELDCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402391
Record name 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-44-5
Record name 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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